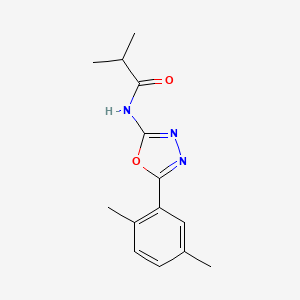

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, commonly known as DMOIA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DMOIA is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The research on 1,3,4-oxadiazoles, including compounds related to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, has focused on chemical synthesis, structural analysis, and exploring potential applications in various fields. For instance, studies have demonstrated the synthesis of oxadiazoles through rearrangement and heterocyclization processes, highlighting their structural diversity and potential in medicinal chemistry. Potkin et al. (2012) described the mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles, emphasizing the structural confirmation through single-crystal X-ray analysis (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012). This process showcases the complex transformations these compounds can undergo, contributing to the synthesis of novel oxadiazole derivatives.

Anticancer Activity

The exploration of 1,3,4-oxadiazole derivatives in anticancer research has shown promising results. Ahsan et al. (2014) reported the synthesis and evaluation of novel oxadiazole analogues for their anticancer activity against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Their findings highlight the potential of these compounds as anticancer agents, with certain derivatives showing significant activity against specific cancer types (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).

Enzyme Inhibition for Neurological Disorders

Further, the study of oxadiazoles as enzyme inhibitors presents another avenue of application, particularly in the treatment of neurological disorders. Pflégr et al. (2022) investigated 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains for their inhibition of acetyl- and butyrylcholinesterase, enzymes associated with dementias and myasthenia gravis. Their research identified several compounds as moderate dual inhibitors, indicating potential therapeutic applications for these substances (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).

Antimicrobial and Anti-Proliferative Activities

Additionally, the antimicrobial and anti-proliferative properties of 1,3,4-oxadiazole derivatives have been extensively studied. Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole and evaluated their antimicrobial and anti-proliferative activities against various bacterial strains and cancer cell lines, demonstrating the broad-spectrum efficacy of these compounds (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Material Science and LED Technology

In material science, oxadiazoles have found applications in the development of electronic materials, such as those used in organic light-emitting diodes (OLEDs). Emmerling et al. (2012) focused on the structural analysis of 2,5 disubstituted-1,3,4-oxadiazoles, which are used as electron transport materials in OLEDs. Their work contributes to understanding the structure-property relationships crucial for enhancing the performance of OLEDs (Emmerling, Orgzall, Dietzel, Schulz, & Larrucea, 2012).

properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-8(2)12(18)15-14-17-16-13(19-14)11-7-9(3)5-6-10(11)4/h5-8H,1-4H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKBADHAYHNUMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methoxy-5-pyrimidinyl)[4-(4-methylphenyl)piperazino]methanone](/img/structure/B2798390.png)

![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)

![N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2798400.png)

![2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2798405.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2798407.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide](/img/structure/B2798409.png)